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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
CL-387785, also known as EKI-785, is a potent and irreversible inhibitor of the epidermal

growth factor receptor (EGFR) tyrosine kinase. Its CAS number is 194423-06-8.[1][2][3][4][5]

This quinazoline-based compound covalently binds to the EGFR, effectively blocking the

downstream signaling pathways that contribute to cell proliferation, survival, and tumor growth.

[2][6] CL-387785 has demonstrated significant activity in both in vitro and in vivo models,

including those resistant to first-generation EGFR inhibitors due to mutations such as T790M.

[7][8] This technical guide provides a comprehensive overview of CL-387785, including its

mechanism of action, key biological data, detailed experimental protocols, and a visualization

of its interaction with the EGFR signaling pathway.

Chemical and Physical Properties
CL-387785 is a synthetic compound with the chemical name N-[4-[(3-Bromophenyl)amino]-6-

quinazolinyl]-2-butynamide.[2]
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Property Value Reference

CAS Number 194423-06-8 [1][2][3][4][5]

Synonyms EKI-785, WAY-EKI 785 [1][7][9]

Molecular Formula C₁₈H₁₃BrN₄O [2][3]

Molecular Weight 381.23 g/mol [2][3][9]

Appearance
White to light yellow powder or

crystals
[3][4]

Purity ≥ 98% [3][4]

Melting Point 276 °C [3]

Storage Conditions ≤ -4 °C [3]

Mechanism of Action
CL-387785 is an irreversible inhibitor of EGFR tyrosine kinase.[1][7] It functions by covalently

binding to a specific cysteine residue (Cys797) within the ATP-binding pocket of the EGFR

kinase domain.[8] This irreversible binding effectively and permanently inactivates the receptor,

preventing its autophosphorylation and the subsequent activation of downstream signaling

cascades.[2][9] The primary pathways inhibited by the blockade of EGFR signaling include the

RAS-RAF-MAPK pathway, which is crucial for cell proliferation, and the PI3K/AKT pathway, a

major regulator of cell survival and apoptosis.[10]
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Caption: EGFR signaling pathway and the inhibitory action of CL-387785.

Biological Activity
In Vitro Activity
CL-387785 exhibits potent inhibitory activity against EGFR kinase and cellular processes

driven by EGFR signaling.

Assay Target/Cell Line IC₅₀ Value Reference

EGFR Kinase Activity Recombinant EGFR 370 pM [1][7][9]

EGFR

Autophosphorylation
A431 cells 5 nM [2][7][9]

Cell Proliferation
EGFR or c-erbB-2

overexpressing cells
31 nM [2][9]

Cell Proliferation NIH3T3 cells 2.5 nM [9]

Cell Proliferation H1975 cells
Concentration-

dependent inhibition
[6]

In Vivo Activity
Preclinical studies in animal models have demonstrated the anti-tumor efficacy of CL-387785.
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Animal Model Tumor Type Dosage Effect Reference

Nude Mice

EGFR-

overexpressing

tumor

80 mg/kg/day

(oral)

Profoundly

blocked tumor

growth

[6][9]

Nude Mice
HCA-7-induced

xenograft
25 mg/kg

Reduced tumor

growth
[9]

Nude Mice
HCA-7-induced

xenograft
100 mg/kg

Completely

prevented tumor

growth

[9]

Nude Mice

HCT-116-

induced

xenograft

50 mg/kg

Effective at

reducing tumor

growth

[7][9]

Experimental Protocols
EGFR Kinase Assay (Radiometric)
This protocol describes a radiometric assay to determine the in vitro inhibitory activity of CL-
387785 against EGFR kinase.
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Prepare CL-387785 dilutions
in 30 mM HEPES, pH 7.4

Incubate CL-387785 with
recombinant EGFR enzyme

(10 min on ice)

Add reaction mix:
- RR-SRC peptide substrate

- 4x reaction buffer (HEPES, ATP, MnCl₂, Na₃VO₄)
- [³³P]ATP

Incubate at room temperature
(90 min)

Spot reaction mixture onto
P81 filter paper

Wash filter paper with
0.5% phosphoric acid (2x)

Measure radioactivity using
a liquid scintillation counter

Click to download full resolution via product page

Caption: Workflow for the radiometric EGFR kinase assay.

Materials:

CL-387785
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Recombinant EGFR enzyme

RR-SRC peptide (Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly)

30 mM HEPES buffer, pH 7.4

4x Reaction Buffer: 50 mM HEPES (pH 7.4), 80 µM ATP, 40 mM MnCl₂, 200 µM Sodium

Orthovanadate

[³³P]ATP (>2500 Ci/mmol)

P81 filter paper

0.5% Phosphoric acid

Liquid scintillation counter

Protocol:

Prepare stock solutions of CL-387785 in 100% DMSO and dilute to desired concentrations

with 30 mM HEPES, pH 7.4.[9]

In a reaction tube, incubate 10 µL of the CL-387785 dilution with 3 µL of recombinant EGFR

enzyme (1:120 dilution in 100 mM HEPES, pH 7.4) on ice for 10 minutes.[9]

To initiate the kinase reaction, add the following components:

5 µL of RR-SRC peptide (final concentration 400 µM)

10 µL of 4x reaction buffer

0.30 µL of [³³P]ATP

12 µL of H₂O

Incubate the reaction mixture for 90 minutes at room temperature.[9]

Spot the entire reaction volume onto precut P81 filter papers.[9]
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Wash the filter discs twice with 0.5% phosphoric acid to remove unincorporated [³³P]ATP.[9]

Measure the radioactivity on the filter paper using a liquid scintillation counter to quantify the

amount of phosphorylated peptide.[9]

Cell Proliferation Assay (MTS-based)
This protocol outlines an MTS-based assay to evaluate the effect of CL-387785 on the

proliferation of cancer cell lines.

Seed cells in a 96-well plate
(10,000 cells/well)

Incubate for 24 hours to allow attachment

Add various concentrations of CL-387785

Incubate for 48 hours

Add MTS reagent to each well

Incubate for 1-4 hours

Measure absorbance at 490 nm
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Click to download full resolution via product page

Caption: Workflow for the MTS-based cell proliferation assay.

Materials:

Cancer cell lines (e.g., A431, H1975)

Complete cell culture medium

CL-387785

96-well plates

MTS assay kit (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Microplate reader

Protocol:

Seed 10,000 cells per well in a 96-well flat-bottomed plate in complete culture medium.[9]

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the

cells to attach.

Prepare serial dilutions of CL-387785 in culture medium and add them to the respective

wells.

Incubate the cells with the inhibitor for 48 hours.[9]

Add the MTS reagent to each well according to the manufacturer's instructions.

Incubate the plate for 1-4 hours at 37°C.

Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly

proportional to the number of viable cells.

Calculate the IC₅₀ value from the dose-response curve.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1684470?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684470?utm_src=pdf-body
https://www.selleckchem.com/products/cl-387785-eki-785.html
https://www.benchchem.com/product/b1684470?utm_src=pdf-body
https://www.selleckchem.com/products/cl-387785-eki-785.html
https://www.selleckchem.com/products/cl-387785-eki-785.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of CL-387785
in a subcutaneous xenograft mouse model.

Materials:

Immunodeficient mice (e.g., nude mice)

Cancer cell line for tumor induction

CL-387785

Vehicle for drug administration

Calipers for tumor measurement

Protocol:

Subcutaneously inject cancer cells into the flank of the immunodeficient mice.

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer CL-387785 (e.g., 80 mg/kg/day, orally) or vehicle to the respective groups.[6][9]

Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days).

Monitor the body weight and general health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis if

required.

Conclusion
CL-387785 is a well-characterized, potent, and irreversible inhibitor of EGFR. Its ability to

overcome resistance mediated by the T790M mutation makes it a valuable tool for cancer

research and a potential candidate for therapeutic development. The data and protocols
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presented in this guide offer a solid foundation for researchers and drug development

professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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